REACTION_CXSMILES
|
C[N:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.ClC(OCC(C)C)=O.[CH:16]1[CH:21]=CC(C(N)C(N)=O)=[CH:18][CH:17]=1.CC[N:29](CC)CC>C1COCC1.C1COCC1.O>[C:7]1([NH:2][CH2:3][C:4]([NH2:29])=[O:5])[CH:6]=[CH:18][CH:17]=[CH:16][CH:21]=1 |f:5.6|
|
Name
|
acid 9
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 μL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.2 μL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
8.6 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(C(=O)N)N
|
Name
|
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h at 0° C. and 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After removal of the THF under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (5 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on a silica gel column (5-8% MeOH in CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
to give conjugate S1 (28 mg, 66%) as a white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |